molecular formula C16H15N3O B2363311 6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 156365-16-1

6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2363311
CAS No.: 156365-16-1
M. Wt: 265.316
InChI Key: QYRRQLGZTVTRME-UHFFFAOYSA-N
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Description

6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. This compound belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzyl group, an oxo group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a benzylamine derivative with a suitable diketone in the presence of a base can lead to the formation of the desired naphthyridine compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or receptors involved in cell proliferation and survival . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile can be compared with other 1,6-naphthyridine derivatives. Similar compounds include:

Properties

IUPAC Name

6-benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-9-13-8-14-11-19(7-6-15(14)18-16(13)20)10-12-4-2-1-3-5-12/h1-5,8H,6-7,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRRQLGZTVTRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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